5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole
Description
5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole is a heterocyclic compound featuring a thiazole core substituted with three distinct functional groups:
- 2-Ethylsulfonyl group: A sulfone group at position 2, contributing to electron-withdrawing effects and metabolic stability.
- 5-(4-Ethylpiperazin-1-yl): A substituted piperazine ring at position 5, providing flexibility and basicity for solubility and pharmacokinetic optimization.
Its design aligns with trends in sulfonyl- and piperazine-containing bioactive molecules, which are common in kinase inhibitors, antimicrobial agents, and pesticidal compounds .
Properties
Molecular Formula |
C18H25N3O4S3 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
InChI |
InChI=1S/C18H25N3O4S3/c1-4-20-10-12-21(13-11-20)17-16(19-18(26-17)27(22,23)5-2)28(24,25)15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
InChI Key |
RPTATIVTRZOXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives with modifications to the sulfonyl, piperazine, or tosyl groups. Below is a comparative analysis based on substituent effects and reported bioactivity:
Key Observations:
Core Structure Impact :
- The thiazole core in the target compound differs from pyrazolo-pyrimidine derivatives (e.g., the patent compound in ). Pyrazolo-pyrimidines are often prioritized in agrochemicals for their planar aromaticity and pesticidal efficacy, while thiazoles are more common in medicinal chemistry due to hydrogen-bonding capacity and metabolic stability.
Sulfonyl Group Role :
- Both the target compound and the pyrazolo-pyrimidine derivative in feature ethylsulfonyl groups. This moiety enhances resistance to enzymatic degradation and improves bioavailability, critical for pesticidal activity.
Piperazine vs. Pyridine :
- The 4-ethylpiperazine in the target compound introduces basicity and conformational flexibility, contrasting with the pyridine ring in the patent compound, which contributes to π-π stacking in target binding.
Pesticidal Activity
The pyrazolo-pyrimidine derivative in demonstrates potent insecticidal activity against Spodoptera frugiperda (fall armyworm) and Aphis gossypii (cotton aphid), with EC₅₀ values <10 ppm. However, the thiazole core may limit membrane permeability compared to pyrazolo-pyrimidines, which are optimized for foliar penetration .
Pharmacokinetic Properties
- Metabolic Stability : The ethylsulfonyl group in both compounds resists oxidative metabolism, but the piperazine in the target compound may undergo N-dealkylation, a common metabolic pathway.
Biological Activity
5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. It also contains an ethylpiperazine moiety, which is often associated with enhanced bioactivity in pharmaceutical compounds. The general structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
- CAS Number : [Pending Assignment]
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole have shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or membrane integrity.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of signaling pathways related to inflammation.
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of thiazole derivatives on cancer cell lines. The results indicated that 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole exhibited cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 15 µM and 20 µM, respectively. -
Case Study on Neuroprotective Effects :
Another research highlighted the neuroprotective properties of similar compounds in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
The exact mechanism by which 5-(4-Ethylpiperazin-1-yl)-2-(ethylsulfonyl)-4-tosylthiazole exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:
- Inhibition of Kinases : Similar thiazole compounds have been reported to inhibit various kinases involved in cell signaling pathways.
- Modulation of Enzyme Activity : The sulfonamide group may interact with enzymes critical for inflammatory processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
